molecular formula C23H18N6O3 B2823793 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1251630-83-7

4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

Cat. No.: B2823793
CAS No.: 1251630-83-7
M. Wt: 426.436
InChI Key: SPRDSGGYPCZLFC-UHFFFAOYSA-N
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Description

4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, a triazole, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is unique due to its combination of an oxadiazole, triazole, and pyridine ring in a single molecule. This structural complexity allows for diverse chemical interactions and potential biological activities that are not commonly found in simpler compounds.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3/c1-30-18-9-8-16(14-19(18)31-2)23-25-22(27-32-23)20-21(15-10-12-24-13-11-15)29(28-26-20)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRDSGGYPCZLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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